molecular formula C25H42N2O3S B12663006 Milategrast mesylate CAS No. 894776-23-9

Milategrast mesylate

Cat. No.: B12663006
CAS No.: 894776-23-9
M. Wt: 450.7 g/mol
InChI Key: AEHZBEGUMKAEQG-UHFFFAOYSA-N
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Description

The evidence primarily focuses on other mesylate salts, such as Camostat mesylate, Nafamostat mesylate, and Imatinib mesylate, which are well-documented in clinical and pharmacological contexts. For the purpose of this analysis, comparisons will be drawn between mesylate compounds described in the evidence to highlight their mechanisms, applications, and distinctions.

Properties

CAS No.

894776-23-9

Molecular Formula

C25H42N2O3S

Molecular Weight

450.7 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C24H38N2.CH4O3S/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19;1-5(2,3)4/h5-8,19-20H,9-18H2,1-4H3;1H3,(H,2,3,4)

InChI Key

AEHZBEGUMKAEQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of milategrast mesylate involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Milategrast mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Milategrast mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Milategrast mesylate exerts its effects by inhibiting cell adhesion and infiltration. The compound targets integrins, which are proteins involved in cell adhesion and signaling. By binding to integrins, this compound prevents the interaction between cells and the extracellular matrix, thereby inhibiting cell migration and infiltration. This mechanism is particularly useful in treating inflammatory conditions where cell infiltration plays a key role .

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

Mesylate**

  • Mechanism & Application :
    Camostat mesylate inhibits TMPRSS2-related proteases, blocking SARS-CoV-2 spike protein activation. It is approved in Japan for pancreatitis and repurposed for COVID-19 .
  • Pharmacokinetics :
    Rapidly metabolized into GBPA in serum (half-life <1 minute in human plasma), yet retains antiviral efficacy comparable to its metabolite .
  • Key Distinction :
    Unlike Nafamostat mesylate, Camostat’s antiviral activity depends on its rapid conversion to GBPA, which exhibits reduced enzymatic inhibition .

Mesylate**

  • Mechanism & Application :
    Used as an anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients. It inhibits serine proteases but lacks dose-dependent effects on filter longevity .
  • Clinical Data :
    Administered empirically (5–30 mg/hr) without evidence-based guidelines, highlighting a need for optimized dosing studies .

Mesylate**

  • Mechanism & Application :
    A BCR-ABL tyrosine kinase inhibitor for chronic myeloid leukemia. Compared to Dasatinib and Nilotinib, it binds the inactive conformation of Abl kinase with higher selectivity .
  • Resistance Profile :
    Resistance mutations are less common with second-generation inhibitors like Dasatinib, which target both active and inactive kinase conformations .
  • Key Distinction :
    Imatinib mesylate’s structural scaffold influences its selectivity, whereas newer analogs like Nilotinib enhance potency through chemical modifications .

Mesylate**

  • Mechanism & Application :
    Microtubule dynamics inhibitor for metastatic breast cancer. Compared to Paclitaxel and Ixabepilone, it induces less severe neuropathy in murine models .
  • Neurotoxicity Profile :
    At maximum tolerated doses, Eribulin causes milder axonal degeneration than Paclitaxel, attributed to distinct tubulin-binding mechanisms .
  • Key Distinction :
    Eribulin’s reduced neuropathic risk positions it as a safer option for long-term chemotherapy regimens .

Comparative Data Table

Compound Primary Use Mechanism of Action Key Pharmacokinetic Feature Clinical Challenge
Camostat Mesylate COVID-19, Pancreatitis TMPRSS2 protease inhibition Rapid metabolism to GBPA (t1/2 <1 min) Short half-life limits bioavailability
Nafamostat Mesylate CKRT anticoagulation Serine protease inhibition No dose-dependent filter life Lack of evidence-based dosing guidelines
Imatinib Mesylate Chronic myeloid leukemia BCR-ABL kinase inhibition High selectivity for inactive Abl Resistance mutations in advanced disease
Eribulin Mesylate Metastatic breast cancer Microtubule dynamics inhibition Lower neurotoxicity vs. taxanes Limited efficacy in solid tumors

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